molecular formula C15H18N2O B6150810 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol CAS No. 1271712-68-5

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol

Cat. No.: B6150810
CAS No.: 1271712-68-5
M. Wt: 242.32 g/mol
InChI Key: CKIJJUWZUOYYAR-UHFFFAOYSA-N
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Description

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol is an organic compound with the molecular formula C15H18N2O. It is a derivative of phenylpropanol and contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol typically involves the reaction of 2-aminophenylamine with phenylpropanol under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminophenylacetonitrile
  • 2-aminobenzophenone
  • 2-aminobenzothiazole

Uniqueness

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol is unique due to its combination of an amino group and a hydroxyl group on a phenylpropanol backbone. This structural feature allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

1271712-68-5

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(2-aminoanilino)-3-phenylpropan-1-ol

InChI

InChI=1S/C15H18N2O/c16-14-8-4-5-9-15(14)17-13(11-18)10-12-6-2-1-3-7-12/h1-9,13,17-18H,10-11,16H2

InChI Key

CKIJJUWZUOYYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=CC=CC=C2N

Purity

95

Origin of Product

United States

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